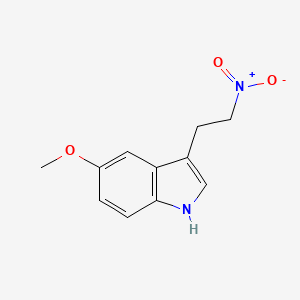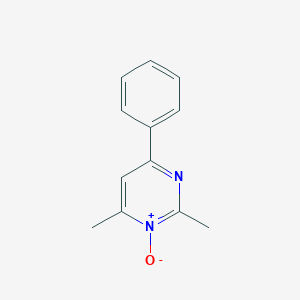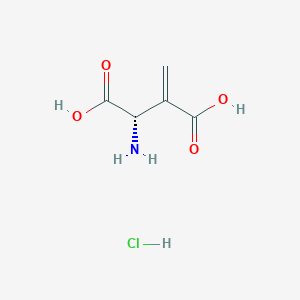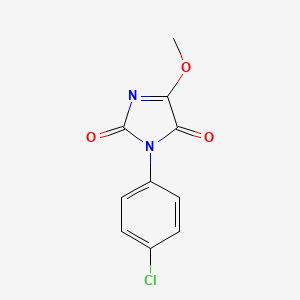![molecular formula C9H12O2 B14457620 methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 72203-34-0](/img/structure/B14457620.png)
methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,2R,4R)-bicyclo[221]hept-5-ene-2-carboxylate is a chemical compound with a unique bicyclic structure This compound is characterized by its rigid bicyclo[221]heptane framework, which is commonly found in various natural products and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. In this process, a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with methyl acrylate under thermal conditions to yield the desired product. The reaction is usually carried out at elevated temperatures (around 60-80°C) to facilitate the formation of the bicyclic system.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The double bond in the bicyclic structure can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives using reagents like ammonia or amines.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: LiAlH4 and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Ammonia, primary amines, and secondary amines are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, esters
Aplicaciones Científicas De Investigación
Methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound’s derivatives are used in the study of enzyme mechanisms and as inhibitors of specific biological pathways.
Medicine: Some derivatives exhibit biological activity and are investigated for their potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other materials with unique mechanical properties.
Mecanismo De Acción
The mechanism of action of methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate depends on its specific application. In biological systems, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. The rigid bicyclic structure allows for precise interactions with molecular targets, enhancing its specificity and potency.
Comparación Con Compuestos Similares
Methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with other similar compounds, such as:
Methyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate: This is a stereoisomer with different spatial arrangement, leading to distinct chemical and biological properties.
Methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate: This compound has an acetamido group instead of a simple ester, which can alter its reactivity and applications.
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: This compound has a different substitution pattern and additional functional groups, leading to varied chemical behavior.
These comparisons highlight the uniqueness of methyl (1R,2R,4R)-bicyclo[22
Propiedades
Número CAS |
72203-34-0 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3/t6-,7+,8-/m1/s1 |
Clave InChI |
RMAZRAQKPTXZNL-GJMOJQLCSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@H]2C[C@@H]1C=C2 |
SMILES canónico |
COC(=O)C1CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)




![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)

![Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14457584.png)


![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14457612.png)
